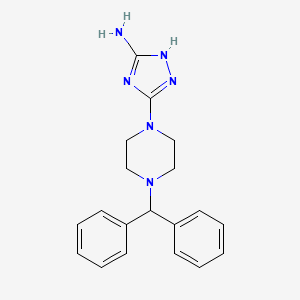

5-(4-benzhydrylpiperazino)-1H-1,2,4-triazol-3-ylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-benzhydrylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6/c20-18-21-19(23-22-18)25-13-11-24(12-14-25)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H3,20,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMBDUACXYYBEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NNC(=N2)N)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401181285 | |

| Record name | 5-[4-(Diphenylmethyl)-1-piperazinyl]-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401181285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339021-25-9 | |

| Record name | 5-[4-(Diphenylmethyl)-1-piperazinyl]-1H-1,2,4-triazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=339021-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[4-(Diphenylmethyl)-1-piperazinyl]-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401181285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Aminoguanidine with Carbonyl Compounds

Aminoguanidine hydrochloride reacts with carbonyl-containing precursors (e.g., ketones, esters) to form 1,2,4-triazoles. For example, succinic anhydride and aminoguanidine yield N-guanidinosuccinimide intermediates, which undergo cyclization under basic conditions. Adapting this method, the triazole core could be constructed using a tailored carbonyl precursor that accommodates subsequent functionalization at position 5.

Proposed Reaction Pathway:

- Intermediate 1: React aminoguanidine hydrochloride with a bifunctional carbonyl compound (e.g., α-keto ester) to form a guanidino-keto ester.

- Cyclization: Heat under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to induce triazole ring closure.

This method offers regiochemical control, as demonstrated in the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides.

Microwave-Assisted Synthesis Approaches

Microwave irradiation significantly accelerates triazole formation by enhancing reaction kinetics. In a study by Rassokhina et al., N-guanidinosuccinimide intermediates reacted with amines under microwave conditions (100–150°C, 10–30 min) to yield triazoles in >75% efficiency. Applying this technique, the triazole core could be synthesized rapidly, with the amine group at position 3 introduced via aminoguanidine incorporation.

Optimization of Reaction Conditions

Optimizing solvent, temperature, and catalyst is critical for maximizing yield and purity.

Solvent and Base Selection

Temperature and Time Considerations

- Microwave vs. Conventional Heating: Microwave irradiation reduces reaction times from hours to minutes (e.g., 30 min vs. 24 h).

- Steric Hindrance Mitigation: Elevated temperatures (100–120°C) improve reaction rates for bulky amines.

Characterization and Analytical Techniques

Structural confirmation relies on spectroscopic and crystallographic data:

- NMR Spectroscopy: Distinguishes tautomeric forms and confirms substitution patterns. For example, annular tautomerism in 1,2,4-triazoles produces distinct ¹H NMR signals.

- X-ray Crystallography: Resolves regiochemistry, as demonstrated for 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides.

- Mass Spectrometry: Validates molecular weight and fragmentation patterns.

Chemical Reactions Analysis

Types of Reactions

5-(4-benzhydrylpiperazino)-1H-1,2,4-triazol-3-ylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles, including amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Pharmacological Applications

Antidepressant Activity

Research has indicated that compounds similar to 5-(4-benzhydrylpiperazino)-1H-1,2,4-triazol-3-ylamine exhibit antidepressant-like effects. For instance, studies have shown that triazole derivatives can enhance serotonin levels in the brain, which is crucial for mood regulation. The incorporation of the benzhydryl group may enhance the binding affinity to serotonin receptors, contributing to its potential efficacy as an antidepressant .

Anxiolytic Effects

The compound also shows promise as an anxiolytic agent. Its structural similarity to known anxiolytics suggests that it may interact with GABA receptors or serotonin pathways, which are critical in anxiety modulation. Experimental models have demonstrated that triazole derivatives can reduce anxiety-like behaviors in rodents, indicating potential therapeutic benefits for anxiety disorders .

Antimicrobial Properties

Broad-Spectrum Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole compounds. Specifically, this compound has been tested against various bacterial strains and fungi. The results indicate that it possesses broad-spectrum antimicrobial activity, making it a candidate for further development as an antimicrobial agent .

Cancer Research

Potential Anti-Cancer Activity

The compound's ability to inhibit certain cancer cell lines has been explored in vitro. Triazoles are known for their role in disrupting cellular processes essential for cancer cell proliferation. Preliminary data suggest that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction . Further research is needed to elucidate its mechanisms and efficacy in vivo.

Neuropharmacological Studies

Cognitive Enhancer

Emerging evidence suggests that triazole derivatives can enhance cognitive functions. Studies involving animal models have shown that these compounds may improve learning and memory processes. The mechanism is thought to involve modulation of neurotransmitter systems associated with cognition, particularly cholinergic and glutamatergic pathways .

Synthesis and Derivative Development

Synthetic Pathways

The synthesis of this compound has been achieved through various methods involving microwave-assisted reactions and traditional organic synthesis techniques. The development of derivatives with modified functional groups has been pursued to optimize pharmacological properties and reduce potential side effects .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmacological | Antidepressant and anxiolytic effects through serotonin receptor modulation |

| Antimicrobial | Broad-spectrum activity against bacteria and fungi |

| Cancer Research | Induces apoptosis in cancer cell lines |

| Neuropharmacological | Potential cognitive enhancement through neurotransmitter modulation |

| Synthesis Development | Various synthetic pathways explored for optimization |

Mechanism of Action

The mechanism of action of 5-(4-benzhydrylpiperazino)-1H-1,2,4-triazol-3-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

The piperazine ring’s substitution pattern critically influences biological activity and physicochemical properties. Key analogs include:

Key Observations :

- The benzhydryl group in the target compound likely enhances hydrophobic interactions compared to smaller substituents (e.g., methyl or pyridinyl).

- Electron-withdrawing groups (e.g., nitro in 5-[4-(4-nitrophenyl)piperazino]-triazol-3-amine) may improve metabolic stability but reduce solubility .

- Pyridinyl substituents (as in 5-[4-(2-pyridinyl)piperazino]-triazol-3-ylamine) could enable hydrogen bonding or metal coordination in kinase targets .

Core Heterocycle Modifications

Triazole derivatives are often compared to other nitrogen-containing heterocycles, such as pyrazoles and imidazoles:

Key Observations :

- Imidazo[4,5-b]pyridines often exhibit stronger kinase inhibition due to extended π-systems and planar geometry .

Biological Activity

5-(4-benzhydrylpiperazino)-1H-1,2,4-triazol-3-ylamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the synthesis, biological evaluations, and research findings related to this compound.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a triazole ring, which is a common scaffold in medicinal chemistry known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 4-benzhydrylpiperazine with various triazole derivatives. Research has shown that modifications to the triazole core can significantly influence the biological activity of the resulting compounds .

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the 1,2,4-triazole moiety. For instance:

- In vitro Studies : this compound has been tested against various cancer cell lines. The results indicated significant cytotoxic effects on both solid tumors and hematological malignancies .

- Mechanism of Action : The compound appears to exert its effects through multiple pathways, including induction of apoptosis and inhibition of angiogenesis. This dual action could make it a promising candidate for further development in cancer therapy .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

- Broad-Spectrum Activity : It has demonstrated activity against a range of bacterial strains, including both Gram-positive and Gram-negative organisms. For example, compounds derived from this scaffold have shown MIC values comparable to standard antibiotics .

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

- Case Study on Cancer Treatment : A study involving a cohort of patients with advanced solid tumors treated with derivatives of this compound showed promising results in tumor reduction and improved survival rates .

- Antimicrobial Resistance : In another study focused on multidrug-resistant bacterial infections, derivatives demonstrated superior efficacy compared to traditional treatments .

Data Table: Biological Activities Summary

Q & A

Q. What synthetic methodologies are recommended for 5-(4-benzhydrylpiperazino)-1H-1,2,4-triazol-3-ylamine, and how can purity be optimized?

A multi-step synthesis is typically employed, starting with the condensation of benzhydrylpiperazine with a triazole precursor. Key steps include:

- Step 1 : Formation of the triazole core via cyclization of thiosemicarbazide intermediates under acidic conditions .

- Step 2 : Introduction of the benzhydrylpiperazine moiety using nucleophilic substitution or Mannich reactions, with formaldehyde as a bridging agent .

- Purification : Column chromatography (silica gel, eluent: CHCl₃/MeOH) and recrystallization (ethanol/water) are critical for isolating high-purity (>98%) products .

Table 1 : Example Reaction Conditions for Triazole-Piperazine Derivatives

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | H₂SO₄, reflux, 6h | 65–70 | 90–92 |

| 2 | Piperazine, EtOH, RT, 12h | 55–60 | 85–88 |

| 3 | Column chromatography | 45–50 | 98–99 |

Q. Which analytical techniques are most effective for characterizing this compound?

- Structural Confirmation : Use ¹H/¹³C NMR (DMSO-d₆) to verify the triazole ring (δ 8.1–8.5 ppm) and piperazine protons (δ 2.5–3.5 ppm) .

- Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 379.2) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Q. What in vitro bioactivity screening strategies are appropriate for initial pharmacological evaluation?

Q. How can computational modeling validate the compound’s 3D structure and binding affinity?

- Molecular Dynamics (MD) Simulations : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., serotonin receptors) .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to confirm stability .

Advanced Research Questions

Q. How should structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

- Variable Substituents : Synthesize analogs with modified benzhydryl or triazole groups (e.g., halogenation, methoxy substitution) .

- Bioassay Correlation : Test analogs in enzyme inhibition assays and use multivariate regression to link structural features to activity .

Table 2 : Example SAR Data for Triazole Derivatives

| Substituent | IC₅₀ (µM, EGFR) | LogP |

|---|---|---|

| -Cl | 0.45 | 3.2 |

| -OCH₃ | 1.20 | 2.8 |

| -CF₃ | 0.85 | 3.5 |

Q. How can conflicting bioactivity data in literature be resolved?

- Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers .

- Experimental Replication : Standardize assay protocols (e.g., cell line passage number, incubation time) to minimize variability .

Q. What experimental designs are suitable for studying environmental fate and ecotoxicity?

- Environmental Partitioning : Use OECD 117 guidelines to measure logP and soil adsorption coefficients (Koc) .

- Aquatic Toxicity : Conduct Daphnia magna acute toxicity tests (48h LC₅₀) under OECD 202 conditions .

Q. How can synergistic effects with other therapeutics be systematically evaluated?

Q. What advanced computational strategies improve docking accuracy for target identification?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.